1.7–1.9 Log Unit Increase in Lipophilicity vs. 5‑Methylpyridin‑3‑amine
The tert‑butyl group significantly elevates the calculated octanol‑water partition coefficient (LogP) of the target compound compared to its 5‑methyl analog. This increase in lipophilicity can improve membrane permeability and influence in vivo distribution .
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.96 (ChemScene computation) |
| Comparator Or Baseline | 5‑Methylpyridin‑3‑amine: LogP = 0.44 (ChemBase) [1]; 3‑Aminopyridine: LogP ≈ 0.11 (ChemicalBook) |
| Quantified Difference | ∆LogP = +1.52 (vs. 5‑methylpyridin‑3‑amine); +1.85 (vs. 3‑aminopyridine) |
| Conditions | In silico prediction (method not specified; typical QSPR models) |
Why This Matters
A >1.5 log unit increase often translates to higher membrane permeability and distinct tissue distribution, making the tert‑butyl analog the preferred choice when increased hydrophobicity is desired.
- [1] ChemBase. 5-methylpyridin-3-amine – LogP 0.44. Available at: https://www.chembase.cn/substance-18448.html View Source
